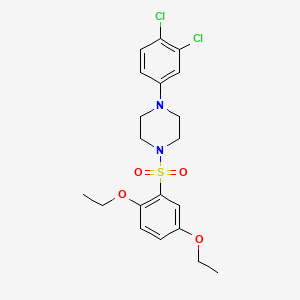![molecular formula C6H8F2IN3 B2733111 [1-(2,2-Difluoroethyl)-5-iodopyrazol-3-yl]methanamine CAS No. 2226182-87-0](/img/structure/B2733111.png)
[1-(2,2-Difluoroethyl)-5-iodopyrazol-3-yl]methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(2,2-Difluoroethyl)-5-iodopyrazol-3-yl]methanamine is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is a derivative of pyrazole, which is a five-membered heterocyclic compound that contains two nitrogen atoms in the ring. The synthesis method of [1-(2,2-Difluoroethyl)-5-iodopyrazol-3-yl]methanamine involves the reaction between 5-iodopyrazole-3-carbaldehyde and 2,2-difluoroethylamine.
作用机制
The exact mechanism of action of [1-(2,2-Difluoroethyl)-5-iodopyrazol-3-yl]methanamine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the progression of various diseases. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. By inhibiting the activity of COX-2, [1-(2,2-Difluoroethyl)-5-iodopyrazol-3-yl]methanamine can reduce inflammation and pain.
Biochemical and Physiological Effects
[1-(2,2-Difluoroethyl)-5-iodopyrazol-3-yl]methanamine has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In addition, [1-(2,2-Difluoroethyl)-5-iodopyrazol-3-yl]methanamine has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases.
实验室实验的优点和局限性
One of the advantages of using [1-(2,2-Difluoroethyl)-5-iodopyrazol-3-yl]methanamine in lab experiments is its broad range of biological activities. The compound has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties, which makes it a versatile tool for studying various diseases and biological processes. However, one of the limitations of using [1-(2,2-Difluoroethyl)-5-iodopyrazol-3-yl]methanamine in lab experiments is its potential toxicity. The compound can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of [1-(2,2-Difluoroethyl)-5-iodopyrazol-3-yl]methanamine. One direction is to further investigate its potential as a therapeutic agent for various diseases. For example, more studies can be done to determine the efficacy of the compound in animal models of cancer and bacterial infections. Another direction is to explore the mechanism of action of the compound in more detail. By understanding how the compound works at the molecular level, researchers can develop more effective drugs that target specific biological pathways. Finally, more studies can be done to optimize the synthesis method of [1-(2,2-Difluoroethyl)-5-iodopyrazol-3-yl]methanamine, which can improve its yield and purity.
合成方法
The synthesis of [1-(2,2-Difluoroethyl)-5-iodopyrazol-3-yl]methanamine involves the reaction between 5-iodopyrazole-3-carbaldehyde and 2,2-difluoroethylamine. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The reaction proceeds through a condensation reaction, where the aldehyde group of 5-iodopyrazole-3-carbaldehyde reacts with the amine group of 2,2-difluoroethylamine to form the imine intermediate. The imine intermediate is then reduced to [1-(2,2-Difluoroethyl)-5-iodopyrazol-3-yl]methanamine using a reducing agent such as sodium borohydride.
科学研究应用
[1-(2,2-Difluoroethyl)-5-iodopyrazol-3-yl]methanamine has been studied extensively for its potential as a therapeutic agent. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound has been tested in various in vitro and in vivo models, and has shown promising results in the treatment of various diseases.
属性
IUPAC Name |
[1-(2,2-difluoroethyl)-5-iodopyrazol-3-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2IN3/c7-5(8)3-12-6(9)1-4(2-10)11-12/h1,5H,2-3,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYNRAYCWNEZSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1CN)CC(F)F)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2,2-difluoroethyl)-5-iodo-1H-pyrazol-3-yl]methanamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]benzoic Acid](/img/structure/B2733029.png)

![Ethyl 2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetate](/img/structure/B2733032.png)
![2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2733034.png)
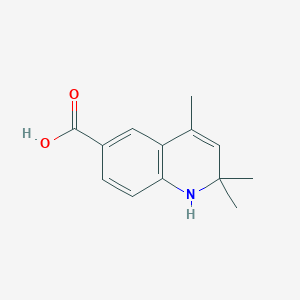
![1-(3-Butyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine](/img/structure/B2733037.png)
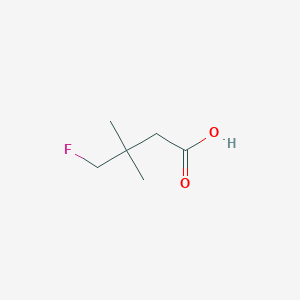
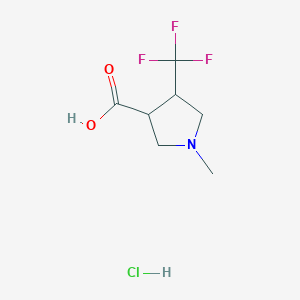
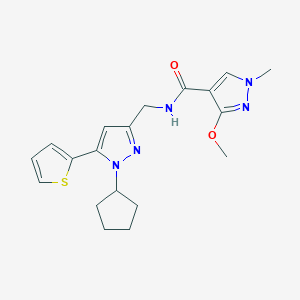
![4-[2-(benzenesulfonamido)-1,2-dihydroacenaphthylen-1-yl]-N-phenylpiperazine-1-carbothioamide](/img/structure/B2733043.png)
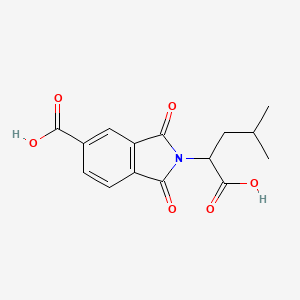
![2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}quinoxaline](/img/structure/B2733048.png)
![6-Chloro-2-(4-chlorophenyl)-3-(piperidinomethyl)imidazo[1,2-a]pyridine](/img/structure/B2733050.png)
